2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl group , which is a common structure in many bioactive compounds. It also contains a sulfonyl group, which is often found in drugs and other bioactive compounds due to its ability to form strong hydrogen bonds with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,4-dihydroquinolin-1(2H)-yl group would contribute a bicyclic structure, while the sulfonyl group would add polarity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 3,4-dihydroquinolin-1(2H)-yl and sulfonyl groups. The 3,4-dihydroquinolin-1(2H)-yl group is a part of many bioactive compounds and can undergo various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl group would likely make the compound polar and potentially soluble in water .
Scientific Research Applications
Chemical Synthesis and Characterization
- Chemical Synthesis : The compound has been synthesized in high yield through specific chemical processes, demonstrating the versatility of its chemical structure in organic synthesis. For instance, some derivatives were synthesized by Sonogashira cross coupling, indicating the compound's potential as a building block for more complex molecules (Durgadas et al., 2013).
- Structure Characterization : The structural features of this compound and its derivatives have been characterized using a variety of techniques like IR, NMR, Mass spectral analysis, and elemental analysis. This highlights the importance of the compound in structural chemistry and molecular research (Durgadas et al., 2013).
Biological and Pharmacological Potential
- Potential Antiplasmodial Properties : Studies have shown that certain derivatives exhibit in vitro antiplasmodial properties, indicating the potential for this compound in the development of antimalarial drugs. Molecular docking studies suggest that these derivatives may inhibit Plasmodium falciparum by blocking the entry of lactate into lactate dehydrogenase (Mphahlele et al., 2017).
- Antibacterial Applications : Derivatives of the compound have shown promise as potent broad-spectrum antibacterial agents, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This indicates its potential role in addressing antibiotic resistance (Hashimoto et al., 2007).
- Cancer Research : Some derivatives have shown significant cytotoxic activity against various cancer cell lines, suggesting the compound's potential role in cancer therapy. These derivatives have been synthesized and characterized, providing a foundation for further anticancer research (Nguyen et al., 2019).
Molecular Synthesis and Innovation
- Advances in Molecular Synthesis : The compound and its derivatives have been central to the development of innovative synthesis processes. For example, a novel approach for producing chlorohydrins, building blocks for β-blockers, has been developed using this compound, demonstrating its role in advancing synthetic methodologies (Gundersen et al., 2021).
- Radical Arylsulfenylation in Organic Chemistry : The compound has facilitated the development of new reactions in organic chemistry, such as the tandem radical sulfenylation/cyclization reaction, expanding the toolkit available for molecular synthesis (Wang & Tian, 2015).
Mechanism of Action
Properties
IUPAC Name |
2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-3-26(4-2)24(29)17-27-16-23(20-12-6-8-14-22(20)27)33(31,32)18-25(30)28-15-9-11-19-10-5-7-13-21(19)28/h5-8,10,12-14,16H,3-4,9,11,15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVRHUNXAMXROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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